Geranylgeranyl Transferase Inhibitor-2147 (GGTI-2147) is a cell-permeable peptidomimetic compound that selectively inhibits protein geranylgeranylation by targeting Geranylgeranyltransferase I (GGTase-I). [, ] While its initial development aimed at inhibiting Ras protein function for cancer treatment, GGTI-2147's impact on various cellular processes, primarily through modulating Rab GTPase prenylation, has broadened its research applications. [, , ]
Source: Synthetic [, , ]Classification: Peptidomimetic, Geranylgeranyltransferase I inhibitor [, , ]Role in scientific research: Investigating the role of protein geranylgeranylation and Rab GTPases in various cellular processes. [, , ]
GGTI-2147 competitively inhibits GGTase-I by mimicking the peptide substrate, thereby blocking the transfer of geranylgeranyl pyrophosphate (GGPP) to cysteine residues within the CAAX motif of target proteins, primarily Rab GTPases. [, , ] This inhibition disrupts the proper localization and function of these proteins, affecting downstream signaling pathways and cellular processes like vesicle trafficking, cell proliferation, and apoptosis. [, , ]
a) Investigating insulin secretion: GGTI-2147 demonstrated significant inhibition of glucose- and calcium-induced insulin secretion from βTC3 cells, suggesting the importance of protein geranylgeranylation in insulin release. []
b) Studying Multiple Myeloma: Studies showed synergistic inhibition of multiple myeloma cell proliferation when GGTI-2147 was used in combination with a farnesyltransferase inhibitor (FTI) or lovastatin, highlighting potential therapeutic strategies targeting RAS signaling. []
c) Investigating erythrocyte function: While GGTI-2147 increased erythrocyte deformability, it also impaired low oxygen tension-induced ATP release, suggesting a complex interplay between protein geranylgeranylation and erythrocyte function. [, ]
d) Exploring pancreatic β-cell dysfunction: GGTI-2147 was used to mimic the effects of metabolic stress on protein prenylation in pancreatic β-cells, providing insights into potential mechanisms of β-cell dysfunction in diabetes. []
e) Studying autophagy in cancer cells: GGTI-2147, in combination with lovastatin, induced autophagy and inhibited proliferation in various cancer cell lines, suggesting potential therapeutic approaches targeting autophagy pathways. [, ]
f) Investigating the role of geranylgeranylation in lung injury: Studies showed that GGTI-2147 attenuated neutrophil recruitment and lung injury in models of sepsis and streptococcal toxic shock syndrome, highlighting the role of geranylgeranylation in these inflammatory processes. [, ]
CAS No.: 76663-30-4
CAS No.: 14191-67-4
CAS No.: 65941-22-2
CAS No.: 63953-75-3
CAS No.:
CAS No.: